Estearato de magnesio

Descripción general

Descripción

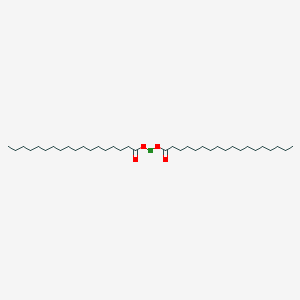

El estearato de magnesio es un compuesto químico con la fórmula Mg(C₁₈H₃₅O₂)₂. Es un jabón que consiste en una sal que contiene dos equivalentes de estearato (el anión del ácido esteárico) y un catión de magnesio (Mg²⁺). Este compuesto aparece como un polvo blanco, insoluble en agua, y es ampliamente utilizado por sus propiedades lubricantes .

Aplicaciones Científicas De Investigación

El estearato de magnesio tiene diversas aplicaciones en varios campos:

Biología: Actúa como agente de flujo en la preparación de muestras biológicas.

Mecanismo De Acción

El estearato de magnesio funciona principalmente como lubricante y antiadherente. Forma una barrera entre los ingredientes activos de una cápsula y la maquinaria utilizada para producirlos, asegurando una calidad constante y evitando que se peguen . Este compuesto también retrasa la absorción y la descomposición de los medicamentos, lo que permite una liberación controlada en el sistema digestivo .

Compuestos Similares:

Estearato de Calcio: Similar en función, pero utiliza calcio en lugar de magnesio.

Estearato de Zinc: Otra sal de ácido graso que se utiliza por sus propiedades lubricantes.

Singularidad: El this compound es único debido a su equilibrio específico de propiedades lubricantes y baja toxicidad, lo que lo convierte en el lubricante más utilizado en la producción de tabletas farmacéuticas .

Direcciones Futuras

While there are some concerns about the potential negative effects of magnesium stearate, such as its impact on drug solubility, these are areas of ongoing research. Understanding the biopharmaceutical factors affecting excipient performance is recommended for the successful implementation of excipient variability on Quality by Design (QbD) approaches .

Análisis Bioquímico

Biochemical Properties

Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of magnesium stearate decreases the apparent solubility of most compounds .

Cellular Effects

The effects of magnesium stearate on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, magnesium stearate exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of magnesium stearate can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Magnesium stearate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Magnesium stearate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of magnesium stearate and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El estearato de magnesio se puede sintetizar mediante la reacción de estearato de sodio con sales de magnesio o tratando óxido de magnesio con ácido esteárico . Otro método involucra la hidrólisis de tristearina en presencia de un catalizador y antioxidante, seguido de la adición de óxido de magnesio y posterior procesamiento para lograr condensación, deshidratación y salificación .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce por:

- Reaccionar directamente ácidos grasos con una fuente de magnesio como el óxido de magnesio.

- Un proceso indirecto donde los ácidos grasos reaccionan con hidróxido de sodio para formar jabón de sodio, que luego se precipita agregando sales de magnesio .

Análisis De Reacciones Químicas

Tipos de Reacciones: El estearato de magnesio principalmente experimenta reacciones típicas de sales de ácidos grasos. Éstas incluyen:

Hidrólisis: Se descompone en ácido esteárico e hidróxido de magnesio en presencia de agua.

Combustión: Produce dióxido de carbono, agua y óxido de magnesio cuando se quema.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua y calor.

Combustión: Oxígeno y altas temperaturas.

Principales Productos Formados:

Hidrólisis: Ácido esteárico e hidróxido de magnesio.

Combustión: Dióxido de carbono, agua y óxido de magnesio.

Comparación Con Compuestos Similares

Calcium Stearate: Similar in function but uses calcium instead of magnesium.

Zinc Stearate: Another fatty acid salt used for its lubricating properties.

Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .

Propiedades

Número CAS |

557-04-0 |

|---|---|

Fórmula molecular |

C18H36MgO2 |

Peso molecular |

308.8 g/mol |

Nombre IUPAC |

magnesium;octadecanoate |

InChI |

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clave InChI |

DKXULEFCEORBJK-UHFFFAOYSA-N |

Impurezas |

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/ |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.[Mg] |

Color/Form |

LUMPS Fine, bulky, white powder Soft, white, light powde |

Densidad |

1.028 1.02 g/cm³ |

melting_point |

88.5 °C (pure) MP: 132 °C /Technical/ 88 °C |

| 557-04-0 | |

Descripción física |

Pellets or Large Crystals; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White odorless powder; [MSDSonline] WHITE POWDER. |

Pictogramas |

Irritant |

Solubilidad |

IN 100 CC WATER: 0.003 G @ 15 °C; 0.004 G @ 25 °C; 0.008 G @ 50 °C IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER Solubility in water: none |

Sinónimos |

Magnesium Stearate; Octadecanoic Acid Magnesium Salt; Stearic Acid Magnesium Salt; AFCO-Chem MGS; Aurabrite MA 76; Daiwax M; Daiwax SMO; Dibasic magnesium stearate; EM 100; EM 100 (salt); EM 112; EM 144; EM 612; Electol MM 2; HyQual; JPM 100; Kemilub |

Origen del producto |

United States |

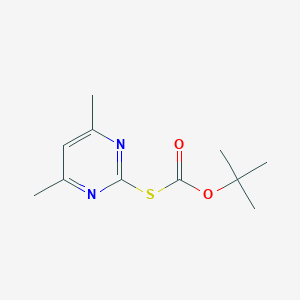

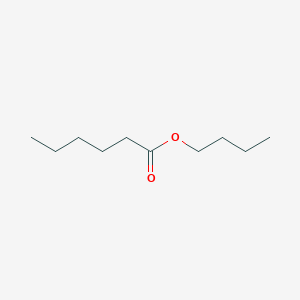

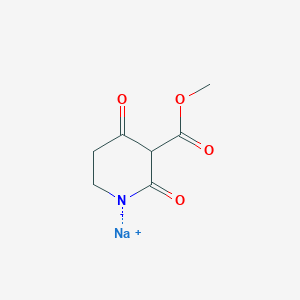

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of magnesium stearate with other ingredients.

ANone: [, ] Yes, while beneficial as a lubricant, magnesium stearate's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.

ANone: Magnesium stearate has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.

ANone: [, ] Yes, magnesium stearate can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.

ANone: [, ] No, magnesium stearate can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.

ANone: [, ] Magnesium stearate's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the magnesium stearate concentration, particle size, blending time, and the presence of other excipients.

ANone: [] Stringent quality control measures are essential throughout magnesium stearate's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.

ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of magnesium stearate on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.

ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of magnesium stearate while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)